Methyl o-tolyl sulfide

Description

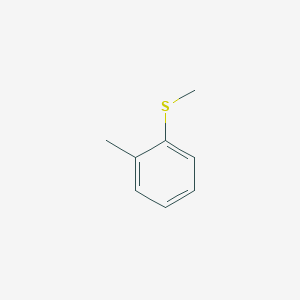

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWJMPDCCDMCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293502 | |

| Record name | Methyl o-tolyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14092-00-3, 26898-14-6 | |

| Record name | Methyl o-tolyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl o-tolyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-(methylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl o-Tolyl Sulfide: A Technical Guide for Researchers

CAS Number: 14092-00-3

Synonyms: 1-Methyl-2-(methylthio)benzene, o-Cresyl methyl sulfide, 2-Methyl-(1-thiaethyl)benzene

This technical guide provides a comprehensive overview of Methyl o-tolyl sulfide, a sulfur-containing aromatic compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis, and potential applications, with a focus on presenting quantitative data in a clear and accessible format.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S | NIST |

| Molecular Weight | 138.23 g/mol | NIST |

| Boiling Point | Estimated 200-220 °C | |

| Melting Point | Not available | |

| Density | Estimated ~1.05 g/cm³ | |

| Solubility | Soluble in common organic solvents. |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the S-CH₃ protons, a singlet for the aryl-CH₃ protons, and a complex multiplet pattern for the four aromatic protons.

-

¹³C NMR: The spectrum will display distinct signals for the two methyl carbons and the six aromatic carbons, with the carbon attached to the sulfur atom appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-S stretching.

Synthesis and Experimental Protocols

A common method for the synthesis of aryl methyl sulfides is the methylation of the corresponding thiol. For this compound, a potential synthetic route involves the reaction of o-thiocresol with a methylating agent.

Experimental Protocol: Synthesis of this compound from o-Thiocresol

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

o-Thiocresol

-

Methyl iodide

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve o-thiocresol in ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium thiophenolate salt.

-

Cool the mixture in an ice bath and slowly add a slight excess of methyl iodide dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Thioether moieties are present in a variety of pharmaceuticals and bioactive molecules. The sulfur atom can engage in various non-covalent interactions, influencing the binding of a drug to its target. The methylthio group, in particular, can impact a molecule's lipophilicity and metabolic stability.

While specific applications of this compound in drug development are not extensively documented, its structural motif is of interest in medicinal chemistry for the following reasons:

-

Scaffold for Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Metabolic Studies: It can be used as a model compound to study the metabolism of aryl methyl sulfides, which is relevant for understanding the pharmacokinetics of drugs containing this functional group.

-

Structure-Activity Relationship (SAR) Studies: As a fragment or a substituent, it can be incorporated into lead compounds to explore how the methylthio group at the ortho position affects biological activity.

Safety Information

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety evaluation. Always consult a detailed and verified Safety Data Sheet (SDS) before handling any chemical.

An In-depth Technical Guide to the Physicochemical Properties of Methyl Tolyl Sulfides

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of Methyl o-tolyl sulfide is exceptionally scarce. This guide provides the limited available information for the ortho-isomer and presents a comprehensive profile of the well-characterized Methyl p-tolyl sulfide as a comparative reference.

Introduction to Methyl Tolyl Sulfides

Methyl tolyl sulfides are organosulfur compounds with the chemical formula C₈H₁₀S. They are aromatic thioethers consisting of a toluene molecule substituted with a methylthio group. The relative position of the methyl and methylthio groups on the benzene ring gives rise to three structural isomers: ortho-, meta-, and para-methyl tolyl sulfide. These isomers can exhibit different physicochemical properties and biological activities due to steric and electronic effects. This guide focuses primarily on the ortho- and para-isomers, addressing the significant disparity in their documented properties.

This compound: An Overview

Identification and Calculated Properties

The following table summarizes the known identifiers and calculated physicochemical properties for this compound. It is critical to note that the property values are derived from computational models and have not been experimentally verified.

| Property | Value | Source |

| CAS Number | 14092-00-3 | NIST[1] |

| Molecular Formula | C₈H₁₀S | NIST[1] |

| Molecular Weight | 138.23 g/mol | NIST[1] |

| IUPAC Name | 1-methyl-2-(methylthio)benzene | NIST[1] |

| Synonyms | o-Cresyl methyl sulfide, this compound | Cheméo[2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 152.38 kJ/mol (Joback Calculated) | Cheméo[2] |

| LogP (Octanol/Water Partition Coefficient) | 3.2 (Predicted) | PubChem[3] |

Methyl p-tolyl sulfide: A Comprehensive Profile

In contrast to its ortho-isomer, Methyl p-tolyl sulfide (1-methyl-4-(methylthio)benzene) is a well-characterized compound with extensive data available. It serves as a valuable reference for understanding the general properties of this class of molecules.

Physicochemical Properties

The experimentally determined physicochemical properties of Methyl p-tolyl sulfide are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 623-13-2 | Sigma-Aldrich[4] |

| Molecular Formula | C₈H₁₀S | Sigma-Aldrich[4] |

| Molecular Weight | 138.23 g/mol | Sigma-Aldrich[4] |

| Appearance | Clear colorless to yellow liquid | Thermo Fisher[5] |

| Boiling Point | 52-54 °C at 1 mmHg | Sigma-Aldrich[4] |

| Density | 1.027 g/mL at 25 °C | Sigma-Aldrich[4] |

| Refractive Index (n20/D) | 1.5710-1.5760 | Thermo Fisher[5] |

| Flash Point | 85 °C (closed cup) | Sigma-Aldrich[4] |

| Solubility | Soluble in organic solvents such as alcohols and ethers. | ChemBK[6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, general methods applicable to aryl sulfides can be adapted. The protocols described below are based on literature for related compounds, particularly Methyl p-tolyl sulfide.

Synthesis of Methyl Aryl Sulfides

A common method for the synthesis of methyl aryl sulfides is the methylation of the corresponding thiophenol. For instance, o-thiocresol can be used as a precursor for this compound.

General Protocol: S-Methylation of a Thiophenol

-

Deprotonation: The starting thiophenol (e.g., o-thiocresol or p-thiocresol) is dissolved in a suitable solvent such as ethanol or DMF. A base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the thiol group, forming the more nucleophilic thiophenolate.

-

Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution. The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Analytical Characterization

Gas chromatography is a standard technique for assessing the purity of methyl tolyl sulfides and for separating the isomers.

Typical GC Protocol:

-

Instrument: Agilent 6890N GC or similar.[7]

-

Column: A capillary column with a stationary phase suitable for separating isomers, such as a cyclodextrin-based chiral column (e.g., Chiraldex G-TA) or a non-polar column (e.g., 5%-phenyl-methylpolysiloxane).[7]

-

Injector: Split/splitless inlet, typically at 250 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: A temperature gradient is often employed. For example, for the analysis of methyl p-tolyl sulfide and its oxidation products, the temperature program could be: initial temperature of 110°C, ramp at 10°C/min to 130°C, then ramp at 20°C/min to 160°C, and hold for several minutes.[7]

-

Detector: A Flame Ionization Detector (FID) is commonly used for general-purpose analysis. For trace analysis of sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) provides high selectivity and sensitivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For Methyl p-tolyl sulfide, characteristic signals include singlets for the two methyl groups and distinct aromatic proton signals.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of functional groups. The spectra of methyl tolyl sulfides would show characteristic C-H stretching and bending vibrations for the aromatic ring and methyl groups, as well as C-S stretching vibrations.

-

Mass Spectrometry (MS): GC-MS is a powerful tool for both separation and identification. The mass spectrum of methyl tolyl sulfide would show a molecular ion peak (m/z = 138) and characteristic fragmentation patterns.

Chemical Reactivity and Pathways

A primary reaction pathway for methyl tolyl sulfides is oxidation at the sulfur atom. This sequential oxidation is a key transformation in both synthetic chemistry and drug metabolism studies.

Oxidation to Sulfoxide and Sulfone

Methyl tolyl sulfide can be oxidized to the corresponding sulfoxide and further to the sulfone. This process can be achieved using various oxidizing agents.

References

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams [restek.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. methyl p-tolyl sulfide [stenutz.eu]

In-depth Technical Guide: Physicochemical Properties of Methyl o-tolyl sulfide

This guide provides essential physicochemical data for Methyl o-tolyl sulfide, a compound of interest to researchers, scientists, and professionals in drug development. All quantitative information is summarized for clarity and ease of comparison.

Core Molecular Data

This compound, also known by its IUPAC name 1-methyl-2-(methylthio)benzene, is an organic sulfur compound.[1][2] The foundational molecular details are presented below.

| Property | Value | Source |

| Molecular Formula | C8H10S | [1][2] |

| Molecular Weight | 138.230 g/mol | [2] |

| CAS Registry Number | 14092-00-3 | [1][2] |

| IUPAC Standard InChI | InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | [2] |

| IUPAC Standard InChIKey | BHWJMPDCCDMCKC-UHFFFAOYSA-N | [2] |

| SMILES | CSc1ccccc1C | [1] |

Experimental and Predicted Properties

While extensive experimental data for this compound is not broadly available, the following table includes key predicted physicochemical properties that are valuable in research and development contexts.

| Property | Value | Unit | Source (if available) |

| Standard Gibbs free energy of formation (ΔfG°) | 152.38 | kJ/mol | [1] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | kJ/mol | ||

| Enthalpy of fusion at standard conditions (ΔfusH°) | kJ/mol | ||

| Enthalpy of vaporization at standard conditions (ΔvapH°) | kJ/mol | ||

| Ideal gas heat capacity (Cp,gas) | J/mol×K | [1] | |

| Normal Boiling Point Temperature (Tboil) | K | [1] | |

| Normal melting (fusion) point (Tfus) | K | [1] | |

| Critical Temperature (Tc) | K | [1] | |

| Critical Pressure (Pc) | kPa | [1] | |

| Critical Volume (Vc) | m³/kmol | [1] | |

| Octanol/Water partition coefficient (logPoct/wat) | [1] | ||

| Log10 of Water solubility (log10WS) | mol/l | [1] | |

| McGowan's characteristic volume (McVol) | ml/mol | [1] |

Visualization of Molecular Identity

To provide a clear visual representation of the compound's identity, the following diagram illustrates the relationship between its common name, IUPAC name, and its fundamental molecular properties.

Caption: Relationship between the identifiers and fundamental properties of this compound.

References

Spectroscopic data for "Methyl o-tolyl sulfide" (NMR, IR, Mass Spec)

Introduction: This technical guide provides a comprehensive overview of the key spectroscopic data for tolyl sulfide isomers, with a focus on providing a representative dataset for researchers, scientists, and professionals in drug development. Due to the limited availability of a complete, publicly accessible dataset for Methyl o-tolyl sulfide, this document presents a detailed analysis of its isomer, Methyl p-tolyl sulfide . The spectroscopic principles and methodologies described are broadly applicable to all isomers and similar small molecules.

Data Presentation: Methyl p-tolyl sulfide

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl p-tolyl sulfide (4-(Methylthio)toluene).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.2 - 7.4 | Multiplet | Ar-H (Aromatic Protons) |

| 2.49 | Singlet | S-CH₃ (Sulfide Methyl Protons) |

| 2.33 | Singlet | Ar-CH₃ (Aromatic Methyl Protons) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| 137.2 | C -CH₃ (Aromatic Quaternary Carbon) |

| 133.5 | C -S (Aromatic Quaternary Carbon) |

| 130.1 | Ar-C H (Aromatic Methine Carbon) |

| 126.9 | Ar-C H (Aromatic Methine Carbon) |

| 21.0 | Ar-C H₃ (Aromatic Methyl Carbon) |

| 16.1 | S-C H₃ (Sulfide Methyl Carbon) |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3020 - 2920 | Medium-Strong | C-H stretch (Aromatic and Aliphatic) |

| 1595 | Medium | C=C stretch (Aromatic ring) |

| 1490 | Strong | C=C stretch (Aromatic ring) |

| 805 | Strong | C-H bend (p-disubstituted aromatic ring) |

| 690 | Medium-Weak | C-S stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of small, nonpolar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) for nonpolar compounds.[1][2][3] The solution is prepared in a clean vial and may be gently vortexed to ensure complete dissolution.[2]

-

Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

-

Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though residual solvent peaks can also be used for calibration.

-

Data Acquisition : The NMR tube is placed in the spectrometer. The experiment begins with locking onto the deuterium signal of the solvent and shimming the magnetic field to maximize homogeneity and resolution.[2] Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : For liquid samples, the simplest method is to run a "neat" spectrum. One to two drops of the pure liquid are placed directly onto the surface of one IR-transparent salt plate (e.g., NaCl or KBr).

-

Assembly : A second salt plate is carefully placed on top to create a thin liquid film sandwiched between the plates.

-

Data Acquisition : The assembled plates are placed in the sample holder of the FT-IR spectrometer. A background spectrum is typically run first, followed by the sample spectrum. The instrument records the absorption of infrared radiation as a function of frequency (typically 4000-400 cm⁻¹).

-

Cleaning : After analysis, the salt plates are thoroughly cleaned with a dry organic solvent like acetone and stored in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) for volatile compounds. This ensures that a pure compound enters the ionization source.

-

Ionization (Electron Ionization - EI) : In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process knocks an electron off a molecule, creating a positively charged radical cation known as the molecular ion ([M]⁺).

-

Fragmentation : The high energy of EI causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic charged fragments and neutral pieces.

-

Mass Analysis : The positively charged ions (the molecular ion and the fragments) are accelerated into a mass analyzer. A magnetic field deflects the ions based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z. The most abundant ion is designated the "base peak" and is assigned a relative abundance of 100%.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl o-tolyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl o-tolyl sulfide, also known as 2-methylthioanisole or 1-methyl-2-(methylthio)benzene. This document details the prevalent synthetic methodology, provides comprehensive characterization data, and includes visual workflows to aid in laboratory practice.

Introduction

This compound is an organosulfur compound belonging to the thioanisole family. Its structural isomers, methyl p-tolyl sulfide and methyl m-tolyl sulfide, have been subjects of various chemical studies. The unique ortho-substitution of the methyl and methylthio groups gives rise to distinct steric and electronic properties, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry and materials science. This guide serves as a technical resource for professionals engaged in the synthesis and application of this and related molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is an adaptation of the Williamson ether synthesis, applied to thioethers. This SN2 reaction involves the nucleophilic attack of a thiolate anion on a methyl halide. In this specific case, o-thiocresol (o-toluenethiol) is deprotonated by a suitable base to form the corresponding thiolate, which then reacts with a methylating agent, typically methyl iodide.

Synthesis Pathway

The reaction proceeds as a single-step nucleophilic substitution.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryl methyl sulfides.

Materials:

-

o-Thiocresol (1.0 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Potassium carbonate (K₂CO₃, 2.0 eq.)

-

Methyl iodide (CH₃I, 1.2 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add o-thiocresol and anhydrous DMF (or acetone).

-

Cool the mixture to 0 °C using an ice bath.

-

If using sodium hydride, add it portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete deprotonation (hydrogen gas evolution will cease). If using potassium carbonate, add it in one portion.

-

Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound is as follows:

Caption: Workflow for the characterization of this compound.

Characterization Data

The identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.

Physical and Spectroscopic Data

| Parameter | Value |

| Molecular Formula | C₈H₁₀S |

| Molecular Weight | 138.23 g/mol |

| CAS Number | 14092-00-3 |

| Appearance | Colorless to pale yellow liquid |

¹H NMR (Proton NMR) Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Note: Specific ¹H NMR data for the ortho isomer was not available in the searched literature. For comparison, the ¹H NMR spectrum of the para isomer, Methyl p-tolyl sulfide, shows signals for the aromatic protons around δ 7.1 ppm, the methylthio protons around δ 2.4 ppm, and the tolyl methyl protons around δ 2.3 ppm.

¹³C NMR (Carbon NMR) Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific ¹³C NMR data for the ortho isomer was not available in the searched literature. For comparison, the ¹³C NMR spectrum of the para isomer, Methyl p-tolyl sulfide, shows characteristic peaks for the aromatic carbons, the methylthio carbon, and the tolyl methyl carbon.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3060 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch (methyl) |

| ~1580, ~1470, ~1440 | Aromatic C=C skeletal vibrations |

| ~750 | C-H out-of-plane bend (ortho-subst.) |

| ~1300 | C-S stretch |

Note: The IR data is predicted based on characteristic group frequencies and the vapor phase IR spectrum of a closely related compound.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is available from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Assignment |

| 138 | ~100 | [M]⁺ (Molecular ion) |

| 123 | ~80 | [M - CH₃]⁺ (Loss of a methyl group) |

| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~20 | [C₆H₅]⁺ (Phenyl cation) |

This comprehensive guide provides the essential information for the synthesis and characterization of this compound, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences. While specific NMR data for the ortho isomer is currently elusive in readily available literature, the provided information on its synthesis and other characterization parameters serves as a valuable starting point for further investigation.

References

An In-depth Technical Guide to 1-methyl-2-(methylthio)-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-methyl-2-(methylthio)-benzene, also known as 2-methylthioanisole. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles information based on established principles of organic chemistry and data from analogous compounds. This guide includes a plausible experimental protocol for its synthesis, predicted spectroscopic data for its characterization, a discussion of its expected chemical reactivity, and an exploration of its potential roles in medicinal chemistry and drug discovery. All quantitative data is summarized in structured tables, and key chemical transformations are visualized using diagrams.

Chemical Identity and Properties

1-methyl-2-(methylthio)-benzene is an aromatic organosulfur compound. Its structure features a benzene ring substituted with a methyl group and a methylthio group at adjacent positions.

| Property | Value | Source |

| IUPAC Name | 1-methyl-2-(methylthio)-benzene | - |

| Synonyms | 2-methylthioanisole, Methyl o-tolyl sulfide | - |

| CAS Number | 14092-00-3 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀S | --INVALID-LINK-- |

| Molecular Weight | 138.23 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Synthesis

A plausible and common method for the synthesis of 1-methyl-2-(methylthio)-benzene is the S-methylation of the corresponding thiophenol, 2-methylthiophenol. This reaction is a nucleophilic substitution where the thiolate anion, a potent nucleophile, displaces a leaving group from a methylating agent.

Experimental Protocol: Synthesis from 2-Methylthiophenol

This protocol is a representative procedure based on standard methods for the methylation of thiophenols.

Materials:

-

2-Methylthiophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylthiophenol (1.0 eq) in a suitable solvent like methanol or ethanol. To this solution, add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate salt.

-

Methylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like dichloromethane or diethyl ether.

-

Purification: Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Isolation: The crude 1-methyl-2-(methylthio)-benzene can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Spectroscopic Data (Predicted and Experimental)

Accurate characterization of 1-methyl-2-(methylthio)-benzene is crucial for its identification and purity assessment. Below is a summary of its expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | 7.20 - 7.00 | m | 4H | Ar-H |

| 2.40 | s | 3H | Ar-CH₃ | |

| 2.35 | s | 3H | S-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbons | 138.0 | Ar-C (quaternary, C-S) |

| 135.0 | Ar-C (quaternary, C-CH₃) | |

| 130.0 | Ar-CH | |

| 126.0 | Ar-CH | |

| 125.0 | Ar-CH | |

| 124.0 | Ar-CH | |

| 20.0 | Ar-CH₃ | |

| 15.0 | S-CH₃ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2980-2850 | Medium | C-H stretch | Aliphatic C-H (CH₃) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |

| 1450-1370 | Medium | C-H bend | CH₃ |

| ~750 | Strong | C-H bend | ortho-disubstituted benzene |

Mass Spectrometry (MS)

The mass spectrum of 1-methyl-2-(methylthio)-benzene is available from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 138 | 100 | [M]⁺ (Molecular ion) |

| 123 | 80 | [M - CH₃]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ |

The fragmentation pattern is consistent with the structure, showing a prominent molecular ion peak and characteristic losses of the methyl groups.[2][3]

Chemical Reactivity

The chemical reactivity of 1-methyl-2-(methylthio)-benzene is primarily dictated by the aromatic ring and the sulfur atom.

Electrophilic Aromatic Substitution

The methyl (-CH₃) and methylthio (-SCH₃) groups are both ortho, para-directing and activating substituents for electrophilic aromatic substitution.[4][5] The directing effects of these two groups will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. Due to steric hindrance from the adjacent methyl group, electrophilic attack is most likely to occur at the positions para and ortho to the activating groups.

Oxidation of the Sulfur Atom

The sulfur atom in the methylthio group is susceptible to oxidation. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate, will typically oxidize the thioether to the corresponding sulfoxide.[6][7] The use of stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone.[1][8]

Potential Applications in Drug Discovery

While there is no direct evidence of 1-methyl-2-(methylthio)-benzene in drug development, the structural motifs present in the molecule, namely the methyl and methylthio groups, are of significant interest in medicinal chemistry.

The Role of the Methyl Group

The "magic methyl" effect is a well-documented phenomenon in drug design where the addition of a methyl group can significantly enhance the biological activity of a compound.[9][10] Methyl groups can improve metabolic stability by blocking sites of metabolism, increase lipophilicity to enhance membrane permeability, and improve binding affinity to target proteins through favorable hydrophobic interactions.[11][12]

The Significance of the Thioether Moiety

The thioether group is present in a number of approved drugs and is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its oxidation to the more polar sulfoxide and sulfone can be a key metabolic pathway, influencing the pharmacokinetic profile of a drug.[6] Furthermore, sulfur-containing heterocycles derived from structures bearing thioether groups have a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14]

Conclusion

1-methyl-2-(methylthio)-benzene is a readily accessible aromatic sulfide with predictable chemical reactivity. While its direct biological applications have not been extensively explored, the presence of both a methyl and a methylthio group suggests that it could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its potential in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Application of methyl in drug design]. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl o-Tolyl Sulfide and Its Isomers for Researchers and Drug Development Professionals

An Introduction to the Structural Isomers of Methyl Tolyl Sulfide

Methyl tolyl sulfide, a substituted thioanisole, exists as three structural isomers: ortho (o), meta (m), and para (p). The isomeric variation arises from the relative positions of the methyl (-CH₃) and methylthio (-SCH₃) groups on the benzene ring. These seemingly minor structural differences can lead to distinct physical, chemical, and potentially biological properties, making a comprehensive understanding of each isomer crucial for applications in research and drug development. This guide provides a detailed overview of the structural information, physicochemical properties, and synthetic methodologies for methyl o-tolyl sulfide and its isomers.

Core Structural and Physical Data

The fundamental properties of the methyl tolyl sulfide isomers are summarized below. While extensive data is available for the para isomer, specific experimental values for the ortho and meta isomers are less commonly reported.

| Property | This compound | Methyl m-tolyl sulfide | Methyl p-tolyl sulfide |

| CAS Number | 14090-87-0 | 17830-33-6 | 623-13-2[1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₀S[1][3] | C₈H₁₀S | C₈H₁₀S[1][3][4] |

| Molecular Weight | 138.23 g/mol [1][3] | 138.23 g/mol | 138.23 g/mol [1][3][4] |

| Density | Data not available | Data not available | 1.027 g/mL at 25 °C (lit.)[2][5] |

| Boiling Point | Data not available | Data not available | 52-54 °C at 1 mmHg (lit.)[2][5] |

| Refractive Index | Data not available | Data not available | n20/D 1.573 (lit.)[2][5] |

Isomeric Structures

The structural arrangements of the three isomers are depicted below using the DOT language for graph visualization.

Experimental Protocols: Synthesis of Aryl Methyl Sulfides

General Procedure for the S-methylation of Thiocresol:

This protocol is a generalized procedure and may require optimization for each specific isomer.

Materials:

-

Appropriate thiocresol isomer (o-, m-, or p-thiocresol)

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, acetone, or a biphasic system)

-

Standard laboratory glassware and work-up reagents

Workflow:

Detailed Steps:

-

Deprotonation: The selected thiocresol isomer is dissolved in a suitable solvent, and a base is added to deprotonate the thiol group, forming a more nucleophilic thiolate. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Methylation: The methylating agent is added to the reaction mixture, usually dropwise and with cooling to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine when the starting material has been consumed.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed to remove any remaining base or salts.

-

Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield the desired methyl tolyl sulfide isomer.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies in publicly accessible literature detailing the biological activities or signaling pathway involvement of this compound and its isomers. However, the aryl sulfide moiety is a recognized structural motif in a number of biologically active compounds and approved drugs. The introduction of a methyl group on the aromatic ring, as in the methyl tolyl sulfides, can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

The related compound, methyl p-tolyl sulfone, has been investigated in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). A study on aryl methyl sulfones, where the carboxylic acid group of traditional NSAIDs was replaced with a methyl sulfone group, revealed potent inhibition of cyclooxygenase (COX) enzymes. This suggests that the tolyl sulfide and its oxidized derivatives could serve as scaffolds for the development of new therapeutic agents.

Further research is warranted to explore the potential biological activities of the methyl tolyl sulfide isomers, including their effects on various signaling pathways and their potential as starting points for the design of novel drug candidates. The isomeric position of the methyl group is likely to play a significant role in determining any observed biological effects due to steric and electronic differences between the ortho, meta, and para positions.

References

- 1. scbt.com [scbt.com]

- 2. Buy Methyl p-tolyl sulfide | 623-13-2 [smolecule.com]

- 3. Methyl p-tolyl sulfide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Methyl p-tolyl sulfide 99 623-13-2 [sigmaaldrich.com]

- 5. メチル p-トリルスルフィド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide on the Thermodynamic Properties of Methyl o-tolyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Methyl o-tolyl sulfide. Due to a scarcity of direct experimental data for the ortho isomer, this guide presents computationally derived data alongside detailed experimental protocols for the determination of key thermodynamic parameters. This information is crucial for understanding the compound's stability, reactivity, and behavior in various chemical and biological systems.

Introduction to this compound

This compound, also known as 1-methyl-2-(methylthio)benzene, is an organosulfur compound with the chemical formula C₈H₁₀S. As an aromatic sulfide, its thermodynamic properties are of interest in fields ranging from synthetic chemistry to materials science and drug development, where understanding the energetic landscape of a molecule is fundamental. This guide focuses on key thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, heat capacity, and enthalpies of phase transitions.

Quantitative Thermodynamic Data

Table 1: Calculated Thermodynamic Properties of this compound (CAS: 14092-00-3)

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | 152.38 | kJ/mol | Joback Calculated Property |

| Standard Enthalpy of Formation (Gas, 298.15 K) | Value not available | kJ/mol | - |

| Ideal Gas Heat Capacity (Cp,gas) | See Table 3 | J/(mol·K) | Joback Calculated Property |

| Enthalpy of Fusion at Standard Conditions | Value not available | kJ/mol | - |

| Enthalpy of Vaporization at Standard Conditions | Value not available | kJ/mol | - |

Note: The Joback method provides estimations and may have deviations from experimental values.[1]

Table 2: Physical Properties of Methyl p-tolyl sulfide (CAS: 623-13-2)

| Property | Value | Unit | Source |

| Boiling Point | 52-54 (at 1 mmHg) | °C | [2] |

| Density | 1.027 (at 25 °C) | g/mL | [2] |

| Refractive Index | n20/D 1.573 | [2] | |

| Flash Point | 85 | °C | [3] |

| Vapor Pressure | 0.149 (estimated) | mmHg at 25°C | [4] |

Table 3: Ideal Gas Heat Capacity (Cp,gas) of this compound (Joback Method)

The Joback method utilizes a polynomial to express the temperature dependence of the ideal gas heat capacity.[1]

Cp,gas = A + B·T + C·T² + D·T³

| Coefficient | Value |

| A | Not available |

| B | Not available |

| C | Not available |

| D | Not available |

(Specific coefficients for this compound are not available in the searched literature, but the Joback method provides a framework for their calculation based on group contributions.)

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organosulfur compounds like this compound.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that can be determined experimentally using combustion calorimetry.[5]

Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a static-bomb calorimeter. If the sample is volatile, it is encapsulated in a material with a known energy of combustion, such as a polyester bag.[5]

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically around 3 MPa) and a small, known amount of water is added to ensure that the final products are in their standard states. The bomb is then placed in a calorimeter jacket containing a precisely measured amount of water. The entire system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited using a cotton fuse and an electrical current. The combustion reaction leads to a temperature rise in the surrounding water, which is measured with high precision using a thermometer (e.g., a platinum resistance thermometer).

-

Data Acquisition: The temperature is recorded as a function of time until a stable final temperature is reached.

-

Calculations: The energy of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). Corrections are made for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄).[6]

Differential Scanning Calorimetry is a versatile technique for measuring heat capacity (Cp) and the enthalpy of phase transitions, such as fusion (ΔfusH).[7][8]

Protocol:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes isothermal segments and a constant heating rate (e.g., 10-20 K/min) across the temperature range of interest.[9]

-

Measurement Procedure: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. Three runs are typically performed:

-

An initial baseline run with two empty pans.

-

A run with a sapphire standard (of known heat capacity) to calibrate the heat flow signal.

-

The final run with the this compound sample.

-

-

Data Analysis for Heat Capacity: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, after subtracting the baseline.[10]

-

Data Analysis for Enthalpy of Fusion: If a melting transition occurs within the temperature range, the DSC curve will show an endothermic peak. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH), which can be quantified by integrating the peak.

The enthalpy of vaporization (ΔvapH) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Two common methods for measuring low vapor pressures are the Knudsen effusion method and the static method.

3.3.1. Knudsen Effusion Method

This method is suitable for substances with low vapor pressure.[11]

Protocol:

-

Apparatus: A Knudsen cell, which is a small container with a precisely machined small orifice, is used. The cell is placed in a vacuum chamber and its mass is continuously monitored by a sensitive microbalance.

-

Procedure: A sample of this compound is placed in the Knudsen cell. The system is evacuated to a high vacuum, and the cell is heated to a series of constant temperatures.

-

Measurement: At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where A is the area of the orifice, M is the molar mass of the sample, R is the ideal gas constant, and T is the absolute temperature.[12]

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

3.3.2. Static Method

This method directly measures the equilibrium vapor pressure of a substance.[13]

Protocol:

-

Apparatus: A sample of this compound is placed in a thermostatted cell connected to a pressure sensor. It is crucial to thoroughly degas the sample to remove any dissolved volatile impurities.[13]

-

Procedure: The sample is frozen with liquid nitrogen, and the apparatus is evacuated. The sample is then allowed to melt, and the degassing process is repeated several times.

-

Measurement: The temperature of the cell is precisely controlled, and the pressure is measured once thermal and phase equilibrium is established. This is repeated at several different temperatures.

-

Enthalpy of Vaporization Calculation: Similar to the Knudsen effusion method, the enthalpy of vaporization is calculated from the slope of the plot of ln(P) versus 1/T.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of a substance like this compound.

Caption: Experimental workflow for determining thermodynamic properties.

Conclusion

While experimental data on the thermodynamic properties of this compound are limited, computational estimations provide valuable insights. The detailed experimental protocols provided in this guide for calorimetry and vapor pressure measurements offer a clear pathway for the empirical determination of these crucial parameters. Such data is indispensable for accurate modeling of chemical processes, understanding molecular stability, and for the rational design of new molecules in drug discovery and materials science.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. Methyl p-tolyl sulfide 99 623-13-2 [sigmaaldrich.com]

- 3. Methyl p-tolyl sulfide 99 623-13-2 [sigmaaldrich.com]

- 4. consilab.de [consilab.de]

- 5. researchgate.net [researchgate.net]

- 6. "Combustion Calorimetry of Rhombohedral Sulfur in Fluorine: A Question " by P. A. G. O'Hare, S. Susman et al. [digitalcommons.andrews.edu]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 9. researchgate.net [researchgate.net]

- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. pragolab.cz [pragolab.cz]

- 13. revroum.lew.ro [revroum.lew.ro]

Unveiling the Genesis of Methyl o-tolyl sulfide: An In-depth Technical Guide to its Early Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early literature surrounding the discovery and synthesis of Methyl o-tolyl sulfide, a compound of interest in various chemical and pharmaceutical research areas. By examining the foundational experimental protocols, this document provides a historical and practical perspective on the initial preparation of this significant thioether.

Introduction

The journey into the synthesis of aryl sulfides, including this compound, is rooted in the fundamental principles of organic chemistry developed in the 19th and early 20th centuries. The primary route to such compounds in that era was predicated on the availability of the corresponding thiophenol and a suitable methylating agent. The synthesis of this compound, therefore, is intrinsically linked to the first successful preparations of its precursor, o-thiocresol (2-methylthiophenol).

Early Synthesis of the Precursor: o-Thiocresol

The initial challenge for early organic chemists was the synthesis of the requisite thiol, o-thiocresol. While the exact first synthesis of o-thiocresol is not definitively pinpointed in readily available literature, the general methods for preparing thiophenols were established during that period. One of the most common and effective methods involved the reduction of arylsulfonyl chlorides.

A representative early procedure for the synthesis of a related compound, m-thiocresol, is detailed in Organic Syntheses. This procedure, based on the work of Bourgeois, provides valuable insight into the techniques available at the time.[1] The synthesis starts from the corresponding toluidine, which is diazotized and then converted to a xanthate. Subsequent hydrolysis of the xanthate yields the thiocresol.[1] It is highly probable that a similar pathway was one of the first successful routes to o-thiocresol.

The Dawn of this compound: The Williamson Ether Synthesis Analogue

With o-thiocresol in hand, the final step to this compound would have most likely been achieved through a reaction analogous to the Williamson ether synthesis.[2][3][4][5] Developed by Alexander Williamson in 1850, this reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[2][3][4] In the case of thioethers, the corresponding thiolate anion serves as the nucleophile.

The preparation would involve treating o-thiocresol with a base, such as sodium or potassium hydroxide, to form the sodium or potassium o-thiocresolate salt. This salt would then be reacted with a methylating agent, most commonly methyl iodide or dimethyl sulfate, to yield this compound.

Experimental Protocols from Early Literature

While the original publication of the first synthesis of this compound remains elusive in broad searches, we can reconstruct a detailed experimental protocol based on the established chemical principles and common laboratory practices of the late 19th and early 20th centuries.

Protocol 1: Synthesis of o-Thiocresol (adapted from early methods for thiocresol preparation)

Objective: To synthesize o-thiocresol from o-toluidine.

Materials:

-

o-Toluidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Potassium Ethyl Xanthate

-

Ethanol

-

Potassium Hydroxide

-

Sulfuric Acid

-

Zinc Dust

-

Diethyl Ether

Procedure:

-

Diazotization: A solution of o-toluidine in concentrated hydrochloric acid and water is cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly while maintaining the low temperature to form the diazonium salt solution.

-

Xanthate Formation: A solution of potassium ethyl xanthate in water is prepared. The cold diazonium salt solution is added slowly to the xanthate solution.

-

Hydrolysis: The resulting o-tolyl ethyl xanthate is isolated and then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.

-

Isolation and Purification: After hydrolysis, the ethanol is distilled off, and the residue is acidified with sulfuric acid. The crude o-thiocresol is then purified by steam distillation in the presence of zinc dust to prevent oxidation. The distilled product is extracted with diethyl ether, dried, and the solvent is removed to yield purified o-thiocresol.

Protocol 2: Synthesis of this compound (based on the Williamson Ether Synthesis)

Objective: To synthesize this compound from o-thiocresol.

Materials:

-

o-Thiocresol

-

Sodium Hydroxide or Sodium Ethoxide

-

Ethanol (absolute)

-

Methyl Iodide or Dimethyl Sulfate

-

Diethyl Ether

Procedure:

-

Thiolate Formation: o-Thiocresol is dissolved in absolute ethanol. An equimolar amount of a strong base, such as sodium hydroxide or sodium ethoxide, is added to the solution to form the sodium o-thiocresolate.

-

Methylation: To the solution of the thiolate, an equimolar amount of methyl iodide or dimethyl sulfate is added. The reaction mixture is then refluxed for a period of time to ensure complete reaction.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and water is added to dissolve the inorganic salts. The aqueous solution is then extracted with diethyl ether.

-

Purification: The ether extract is washed with a dilute sodium hydroxide solution to remove any unreacted thiocresol, followed by washing with water until neutral. The ether layer is then dried over a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate). The ether is distilled off, and the remaining liquid is purified by distillation to yield this compound.

Quantitative Data

Quantitative data from the earliest syntheses are often not as precise as modern measurements. However, based on the known properties of the compounds, the following data would have been targeted for characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index |

| o-Thiocresol | C₇H₈S | 124.21 | 194-195 | 15 | 1.578 |

| This compound | C₈H₁₀S | 138.23 | ~208-210 | - | ~1.570 |

Note: The boiling and melting points are approximate values based on current data and may have varied in early reports due to impurities and differences in measurement techniques.

Logical Relationships and Experimental Workflows

The synthesis of this compound follows a clear and logical progression from readily available starting materials of the era. The following diagrams illustrate the key relationships and workflows.

Caption: Logical progression from o-toluidine to this compound.

Caption: Experimental workflow for the two-stage synthesis.

Conclusion

The early synthesis of this compound represents a classic application of fundamental organic reactions developed during a transformative period in chemical science. While the precise "discovery" moment may be embedded within the vast historical chemical literature, the logical synthetic pathway from o-toluidine via o-thiocresol is clear. The methodologies described, rooted in the foundational work on diazotization, xanthate chemistry, and the Williamson ether synthesis, provided the framework for the preparation of this and many other aryl sulfides, paving the way for their future applications in research and development. This guide serves as a window into the ingenuity of early chemists and the enduring principles that continue to underpin modern synthetic chemistry.

References

Commercial suppliers of "Methyl o-tolyl sulfide" for research

An In-depth Technical Guide to Commercial Suppliers of Methyl o-tolyl sulfide for Research

For researchers, scientists, and professionals in drug development, the timely procurement of specific chemical reagents is critical to maintaining project momentum. This guide provides a comprehensive overview of commercial suppliers for this compound (CAS No. 14092-00-3), a key reagent in various synthetic applications. This document outlines supplier information, available product specifications, and a standardized workflow for acquiring research chemicals.

Commercial Suppliers and Product Specifications

This compound, also known as 1-methyl-2-(methylthio)benzene or o-cresyl methyl sulfide, is available from a range of chemical suppliers. The table below summarizes the offerings from several prominent vendors, providing a comparative view of purity, available quantities, and other pertinent data for research and development purposes.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| Tengzhou Xiang Yuan Aroma Chemicals Co., Ltd | This compound; o-Cresyl methyl sulfide | 14092-00-3 | - | Inquiry | Supplier of aroma chemicals.[1] |

| ChemicalBook | 2-METHYLBENZYL MERCAPTAN, 97 (synonym: this compound) | 14092-00-3 | 97% | - | Lists multiple suppliers.[2][3] |

| P&S Chemicals | 2-Methylbenzyl mercaptan (synonym: this compound) | 14092-00-3 | - | Quotation based | Provides a list of synonyms.[4] |

| Cheméo | Benzene, 1-methyl-2-(methylthio)- (synonym: this compound) | 14092-00-3 | - | - | Provides chemical properties.[5] |

Note: The availability and specifications of chemical products can change. It is always recommended to visit the supplier's website for the most current information.

Experimental Applications and Protocols

While specific experimental protocols are highly dependent on the research context, this compound is commonly utilized in organic synthesis. For instance, it can serve as a precursor in oxidation reactions to form the corresponding sulfoxide, a valuable intermediate in medicinal chemistry. A general synthetic protocol for such an oxidation is described in a study on the syntheses and applications of sulfoximines, where this compound was oxidized using m-chloroperoxybenzoic acid (mCPBA) to afford the sulfoxide product.[6] The biological applications of related compounds are explored in studies on artificial peroxygenases, highlighting the relevance of thioethers in biocatalysis research.[7]

Chemical Procurement Workflow

The process of acquiring a chemical for research purposes follows a structured workflow. This ensures that the correct compound is sourced in a timely and compliant manner. The following diagram illustrates a typical procurement process for a chemical like this compound.

References

- 1. echemi.com [echemi.com]

- 2. 2-METHYLBENZYL MERCAPTAN, 97 | 14092-00-3 [chemicalbook.com]

- 3. 14092-00-3 CAS Manufactory [m.chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Benzene, 1-methyl-2-(methylthio)- (CAS 14092-00-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Methodological & Application

Application Notes and Protocols for Methyl o-tolyl sulfide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl o-tolyl sulfide, an unsymmetrical aryl sulfide, presents a versatile platform for a variety of organic transformations. Its unique substitution pattern, featuring a methylsulfanyl group positioned ortho to a methyl group on the benzene ring, allows for selective functionalization of the aromatic ring and the benzy lic position. This document provides an overview of potential applications of this compound in organic synthesis, including its preparation, use in directed ortho-metalation, benzylic functionalization, and oxidation to corresponding sulfoxides and sulfones. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a starting point for further investigation and optimization.

Synthesis of this compound

The synthesis of this compound can be achieved through several standard methods for aryl sulfide formation. A common and effective approach involves the nucleophilic substitution of an appropriate o-tolyl electrophile with a methylthiolate source.

Protocol 1: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

This protocol describes the synthesis of this compound from 2-bromotoluene and sodium thiomethoxide.

Reaction Scheme:

Caption: Workflow for the directed ortho-metalation of this compound.

Protocol 2: Postulated Directed ortho-Metalation and Functionalization

This protocol is an adaptation from procedures for thioanisole and requires optimization for this compound.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Schlenk flask and line

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C.

-

Add freshly distilled TMEDA (1.2 equiv) followed by the dropwise addition of n-BuLi or s-BuLi (1.1 equiv).

-

Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the cooled base solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Regioselectivity:

Due to the steric hindrance of the ortho-methyl group, lithiation is expected to occur predominantly at the C6 position of the aromatic ring.

Benzylic Functionalization

The benzylic methyl group of this compound is susceptible to radical halogenation, providing a handle for further synthetic transformations. The adjacent methylsulfanyl group may have a modest electronic influence on this process.

Protocol 3: Benzylic Bromination

This protocol describes the radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).

Reaction Scheme:

Materials:

-

This compound

-

N-Bromosuccinimide (NBS), recrystallized

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Light source (e.g., sunlamp)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1.0 equiv) in CCl4, add NBS (1.05 equiv) and a catalytic amount of BPO or AIBN.

-

Heat the mixture to reflux and irradiate with a light source to initiate the radical reaction.

-

Monitor the reaction by observing the consumption of the denser NBS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous NaHCO3, saturated aqueous Na2S2O3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

-

The crude product, o-(methylthio)benzyl bromide, can be used directly in subsequent reactions or purified by careful distillation or chromatography, though it may be lachrymatory and unstable.

Quantitative Data (Representative for Benzylic Bromination):

| Substrate | Brominating Agent | Initiator | Solvent | Yield (%) |

| Toluene | NBS | AIBN | CCl4 | 60-75 |

| p-Xylene | NBS | BPO | Benzene | 70-85 |

| Ethylbenzene | NBS | Light | CCl4 | 55-70 |

Note: Yields are representative for benzylic bromination reactions and may vary for this compound.

Oxidation of the Sulfide Moiety

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide or sulfone. These oxidized derivatives are valuable synthetic intermediates, with the sulfoxide group being a chiral center and a powerful directing group in its own right.

Oxidation Pathway

Caption: Oxidation pathway of this compound.

Protocol 4: Selective Oxidation to Methyl o-tolyl sulfoxide

This protocol describes the selective oxidation of the sulfide to the sulfoxide using hydrogen peroxide in acetic acid. [1] Materials:

-

This compound

-

30% Hydrogen peroxide (H2O2)

-

Glacial acetic acid

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1.0 equiv) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (1.1 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with saturated aqueous NaHCO3.

-

Extract the product with CH2Cl2 (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate under reduced pressure to yield the crude methyl o-tolyl sulfoxide.

-

Purify by column chromatography or recrystallization.

Protocol 5: Oxidation to Methyl o-tolyl sulfone

This protocol describes the complete oxidation of the sulfide to the sulfone.

Materials:

-

This compound

-

30% Hydrogen peroxide (H2O2)

-

Glacial acetic acid

-

(or other strong oxidizing agents like m-CPBA or Oxone®)

Procedure:

-

Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

-

Add an excess of the oxidizing agent (e.g., ≥ 2.2 equivalents of 30% H2O2 or m-CPBA).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Work-up the reaction mixture according to the oxidizing agent used. For H2O2/acetic acid, follow the neutralization and extraction procedure in Protocol 4. For m-CPBA, wash with aqueous sodium sulfite and sodium bicarbonate.

-

Dry the organic layer, concentrate, and purify the resulting methyl o-tolyl sulfone by recrystallization or column chromatography.

Quantitative Data for Aryl Sulfide Oxidation:

| Substrate | Oxidizing Agent | Product | Solvent | Temp (°C) | Yield (%) |

| Methyl phenyl sulfide | H2O2 (1.1 eq) | Sulfoxide | Acetic Acid | RT | 90-99 [1] |

| Aryl alkyl sulfide | Ti(OiPr)4/chiral diol/TBHP | Chiral Sulfoxide | Toluene | -20 | 70-80 |

| Aryl alkyl sulfide | H2O2 (excess) | Sulfone | Acetic Acid | RT | >90 |

| Diaryl sulfide | m-CPBA (2.2 eq) | Sulfone | CH2Cl2 | RT | >95 |

Conclusion

This compound is a promising starting material for the synthesis of a variety of functionalized aromatic compounds. Its strategic placement of methyl and methylsulfanyl groups allows for selective transformations at the aromatic and benzylic positions. The protocols and data presented here, derived from established methodologies for analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further investigation and optimization of these reactions will undoubtedly expand the scope of its applications in organic synthesis and drug discovery.

References

Application Notes and Protocols: Chiral Methyl p-Tolyl Sulfoxide in Asymmetric Catalysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides are a pivotal class of organosulfur compounds that have garnered significant attention in asymmetric synthesis. Their utility stems from the stereogenic sulfur center, which can effectively induce chirality in a wide array of chemical transformations. While the direct use of methyl o-tolyl sulfide as a ligand is not extensively documented in scientific literature, its isomer, methyl p-tolyl sulfoxide, has emerged as a valuable chiral auxiliary and ligand in asymmetric catalysis. This document provides detailed application notes and protocols for the synthesis and utilization of enantiopure methyl p-tolyl sulfoxide as a representative example of a chiral methyl tolyl sulfoxide ligand in asymmetric oxidation reactions.

I. Synthesis of Enantiopure Methyl p-Tolyl Sulfoxide

The preparation of enantiomerically pure sulfoxides is a critical first step for their application in asymmetric catalysis. A common and effective method is the asymmetric oxidation of the corresponding prochiral sulfide.

Asymmetric Oxidation of Methyl p-Tolyl Sulfide

A widely employed method for the asymmetric oxidation of methyl p-tolyl sulfide involves the use of a chiral titanium complex. The combination of a chiral ligand, such as (R)-6,6′-Diphenyl-BINOL, with a titanium alkoxide generates a chiral catalyst that can selectively oxidize the sulfide to the corresponding sulfoxide with high enantioselectivity.[1]

Table 1: Asymmetric Oxidation of Methyl p-Tolyl Sulfide [1]